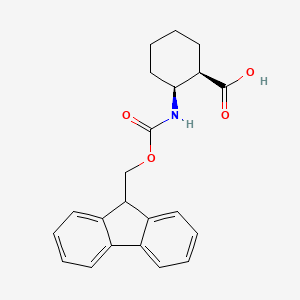

(1R,2S)-Fmoc-Achc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMNDTGOODAUNI-QUCCMNQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361179 | |

| Record name | (1R,2S)-Fmoc-Achc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312965-06-3, 194471-85-7 | |

| Record name | (1R,2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312965-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194471-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-Fmoc-Achc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1R,2S)-Fmoc-Achc: A Non-Proteinogenic Amino Acid for Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based drug discovery and development, the incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2][3] Among the vast arsenal of available NPAAs, (1R,2S)-Fmoc-Achc, the N-fluorenylmethyloxycarbonyl protected form of (1R,2S)-2-aminocyclohexanecarboxylic acid, stands out as a valuable building block for introducing conformational constraints and enhancing the pharmacological properties of synthetic peptides.[4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, offering insights for its effective utilization in peptide research and drug design.

Chemical Properties and Structure

This compound is a derivative of a cyclic β-amino acid, characterized by a cyclohexane ring that restricts the conformational freedom of the peptide backbone. The "cis" stereochemistry of the amino and carboxyl groups on the cyclohexane ring, denoted by the (1R,2S) configuration, pre-organizes the local peptide structure in a distinct manner compared to its "trans" counterpart.[4] The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine functionality makes it suitable for standard solid-phase peptide synthesis (SPPS) protocols.[6][7][8]

| Property | Value |

| Chemical Name | (1R,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid |

| Synonyms | (1R,2S)-Fmoc-2-aminocyclohexanecarboxylic acid, Fmoc-cis-Achc-OH |

| CAS Number | 312965-06-3[9] |

| Molecular Formula | C22H23NO4 |

| Molecular Weight | 365.42 g/mol |

| Appearance | White to off-white solid |

| Storage | 2-8°C |

Synthesis of this compound

The synthesis of this compound involves two key stages: the enantioselective synthesis of the core amino acid, (1R,2S)-2-aminocyclohexanecarboxylic acid, followed by the protection of the amino group with the Fmoc moiety.

Synthesis of (1R,2S)-2-Aminocyclohexanecarboxylic Acid

Several enantioselective routes to cis-2-aminocyclohexanecarboxylic acid have been reported. One common approach involves the asymmetric reduction of a suitable precursor, followed by functional group manipulations. For instance, an asymmetric hydrogenation of an enamine precursor or a chiral auxiliary-mediated reaction can be employed to establish the desired stereochemistry.

A representative synthetic workflow for obtaining the precursor amino acid is depicted below.

Caption: Synthetic overview for (1R,2S)-2-aminocyclohexanecarboxylic acid.

Fmoc Protection

Once the chiral amino acid is obtained, the amino group is protected with the Fmoc group. This is typically achieved by reacting the amino acid with a Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.

Experimental Protocol: Fmoc Protection of (1R,2S)-2-Aminocyclohexanecarboxylic Acid

-

Dissolve (1R,2S)-2-aminocyclohexanecarboxylic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Add a base, such as sodium carbonate or triethylamine, to deprotonate the amino group.

-

Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-protected amino acid.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Caption: Fmoc protection of the precursor amino acid.

Spectroscopic Characterization

The structure and purity of this compound are confirmed by various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the protons of the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the CH-O-CO group of the Fmoc moiety (~4.2-4.5 ppm), and the protons of the cyclohexane ring. The chemical shifts and coupling constants of the cyclohexyl protons provide information about their stereochemistry.

-

¹³C NMR: The spectrum will display resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the cyclohexane ring.[10][11][12][13][14][15]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and the carbamate, and the aromatic C-H and C=C stretching of the fluorenyl group.[16][17][18][19]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of this compound, confirming its identity.[20][21][22]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Fmoc-based SPPS for the synthesis of modified peptides.[6][7][8] Its incorporation introduces a rigid constraint into the peptide backbone, which can be exploited to modulate the peptide's conformation, stability, and biological activity.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

-

Resin Swelling: Swell the desired solid support (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[23]

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain on the resin by treating with a 20% solution of piperidine in DMF.[23]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Coupling: a. Pre-activate this compound (typically 2-5 equivalents relative to the resin loading) with a suitable coupling reagent such as HBTU, HATU, or DIC/HOBt in DMF.[24] b. Add the activated amino acid solution to the resin. c. Add a base like N,N-diisopropylethylamine (DIPEA) to facilitate the coupling reaction. d. Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours, but may require longer for hindered amino acids like Achc). Monitor the reaction completion using a qualitative test such as the Kaiser test.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

Caption: Workflow for incorporating this compound in SPPS.

Structural and Biological Implications

The incorporation of (1R,2S)-Achc has profound effects on the secondary structure of peptides. Due to the cis-relationship of the substituents on the cyclohexane ring, it can induce specific turn or extended conformations.[4][5][25] This contrasts with the trans-isomer, which is known to promote helical structures.[26] The conformational constraint imposed by (1R,2S)-Achc can lead to:

-

Enhanced Proteolytic Stability: The rigid structure can sterically hinder the access of proteases, thereby increasing the peptide's half-life in biological systems.[1]

-

Improved Receptor Binding: By locking the peptide into a bioactive conformation, the binding affinity and selectivity for its target receptor can be significantly enhanced.

-

Modulation of Bioactivity: The specific three-dimensional arrangement of pharmacophoric groups induced by (1R,2S)-Achc can lead to novel or improved biological activities.[27][28]

For example, the introduction of (1R,2S)-Achc into cyclic peptides has been shown to influence their conformational properties and potential as mimetics of protein secondary structures.[5][25]

Conclusion

This compound is a versatile and powerful tool for peptide chemists and drug developers. Its unique stereochemistry and rigid cyclic structure offer a means to precisely control the conformation of synthetic peptides, leading to enhanced stability, improved biological activity, and novel therapeutic candidates. A thorough understanding of its chemical properties, synthesis, and incorporation into peptides is crucial for harnessing its full potential in the design of next-generation peptide-based drugs.

References

-

Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226.

- Balaram, P. (2004). Non-protein amino acids in peptide design. Journal of the Indian Institute of Science, 84, 1-17.

-

Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109.

- BenchChem. (2025). An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids. BenchChem Technical Guides.

- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128.

-

Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109.

- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.

- Wiley-VCH. (2008). Supporting Information.

- The Royal Society of Chemistry. (2004). Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

-

Balo, R., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(42), 8535-8547.

-

Exploratory Drug Science. (2024). Hybrid peptides inspired by the RWQWRWQWR sequence inhibit cervical cancer cells growth in vitro. Exploratory Drug Science, 2, 614-631.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

ResearchGate. (n.d.). A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH). Retrieved from [Link]

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

- Sharma, S., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 22(14), 7558.

- Chemical products and equipment from China. (n.d.). This compound,Other Synthetics.

- Kamphorst, J. J., et al. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 562, 239-259.

- Bachem. (2009). 1H,13C-HSQC HR-MAS NMR as a Tool for Investigating the Quality of Fmoc-AA-Wang Resins for SPPS.

- Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry, 406(29), 7647-7657.

-

ResearchGate. (n.d.). FT-IR spectra of the Fmoc-Trp-OH bulk compound, shake and non-shake xerogels. Retrieved from [Link]

- Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

- Ziegler, J., et al. (2019). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Methods in Molecular Biology, 2030, 365-379.

- Otaka, A., et al. (2012). Synthetic procedure for N-Fmoc amino acyl-N-sulfanylethylaniline linker as crypto-peptide thioester precursor with application to native chemical ligation. Journal of Peptide Science, 18(10), 615-623.

- de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941-955.

- Li, Y., et al. (2022). Rapid quantitative 1H-13C two-dimensional NMR with high precision. RSC Advances, 12(1), 22-29.

-

ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed... Retrieved from [Link]

- Wellcome Open Research. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Wellcome Open Research, 7, 262.

- Mourant, J. R., et al. (2003). FTIR Spectroscopy Demonstrates Biochemical Differences in Mammalian Cell Cultures at Different Growth Stages. Biophysical Journal, 85(3), 1938-1947.

-

ResearchGate. (n.d.). FTIR spectra of unlabeled ( 12 C) and isotopically labeled ( 13 C) 2 m.... Retrieved from [Link]

- Sarkizova, S., et al. (2021). 1,2,3, MHC: a review of mass-spectrometry-based immunopeptidomics methods for relative and absolute quantification of pMHCs. Immunooncology Technology, 11, 100042.

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. repository.ias.ac.in [repository.ias.ac.in]

- 5. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. scbt.com [scbt.com]

- 10. wiley-vch.de [wiley-vch.de]

- 11. bachem.com [bachem.com]

- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid quantitative 1H–13C two-dimensional NMR with high precision - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. FTIR Spectroscopy Demonstrates Biochemical Differences in Mammalian Cell Cultures at Different Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 1,2,3, MHC: a review of mass-spectrometry-based immunopeptidomics methods for relative and absolute quantification of pMHCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chem.uci.edu [chem.uci.edu]

- 24. luxembourg-bio.com [luxembourg-bio.com]

- 25. researchgate.net [researchgate.net]

- 26. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. explorationpub.com [explorationpub.com]

- 28. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (1R,2S)-Fmoc-Achc: A Key Building Block for Conformationally Constrained Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and drug discovery, the incorporation of non-natural amino acids is a pivotal strategy for modulating the pharmacological properties of peptide-based therapeutics. Among these, conformationally constrained amino acids play a crucial role in enhancing metabolic stability, receptor affinity, and selectivity. This guide provides a comprehensive technical overview of (1R,2S)-Fmoc-Achc, a protected cyclic β-amino acid derivative that has garnered significant attention for its ability to impart unique structural features into peptides. We will delve into its fundamental properties, synthesis, application in solid-phase peptide synthesis (SPPS), and the analytical techniques for characterizing peptides containing this moiety.

Core Properties of this compound

This compound, systematically named (1R,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclohexane-1-carboxylic acid, is a synthetic amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amine, making it highly suitable for Fmoc-based solid-phase peptide synthesis.

| Property | Value | Source(s) |

| CAS Number | 312965-06-3 | N/A |

| Molecular Formula | C22H23NO4 | N/A |

| Molecular Weight | 365.42 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Storage | 2-8°C | N/A |

The Rationale for Incorporating Cyclic Amino Acids in Peptide Scaffolds

The incorporation of cyclic amino acids like (1R,2S)-Achc into peptide sequences is a deliberate design choice aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The cyclic nature of the cyclohexane ring imposes significant conformational constraints on the peptide backbone. This rigidity offers several advantages:

-

Enhanced Proteolytic Resistance: The constrained conformation can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.

-

Increased Receptor Affinity and Selectivity: By reducing the conformational flexibility, the peptide is pre-organized into a bioactive conformation, which can lead to a higher binding affinity for its target receptor. This can also enhance selectivity for a specific receptor subtype.

-

Improved Membrane Permeability: In some cases, the introduction of cyclic residues can increase the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.

-

Induction of Specific Secondary Structures: The defined stereochemistry of (1R,2S)-Achc can be used to induce specific turns or helical structures within the peptide, which can be crucial for biological activity.[1]

Synthesis and Preparation

The synthesis of this compound involves two key stages: the synthesis of the unprotected amino acid, (1R,2S)-2-aminocyclohexanecarboxylic acid, followed by the protection of the amino group with the Fmoc moiety.

Synthesis of (1R,2S)-2-Aminocyclohexanecarboxylic Acid

The synthesis of the cis-isomer of 2-aminocyclohexanecarboxylic acid can be achieved through various stereoselective routes. One common approach involves the reduction of an appropriate precursor, followed by resolution of the enantiomers. For instance, the reduction of p-aminobenzoic acid followed by separation of the cis and trans isomers and subsequent resolution can yield the desired (1R,2S) enantiomer.[2]

Fmoc Protection of the Amino Group

The protection of the amino group of (1R,2S)-2-aminocyclohexanecarboxylic acid is typically achieved by reacting it with an Fmoc-donating reagent under basic conditions. A widely used and efficient method is the Schotten-Baumann reaction.

-

Dissolution: Dissolve (1R,2S)-2-aminocyclohexanecarboxylic acid in a suitable aqueous solvent system, such as a mixture of 1,4-dioxane and water.

-

Basification: Add a base, such as sodium bicarbonate or sodium carbonate, to the solution to deprotonate the amino group and facilitate the reaction.

-

Addition of Fmoc Reagent: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a suitable organic solvent like 1,4-dioxane to the reaction mixture at a controlled temperature, typically 0-5°C.[3]

-

Reaction: Allow the reaction to stir for several hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[4]

Caption: Workflow for the Fmoc protection of (1R,2S)-Achc.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Fmoc-based SPPS. The general cycle of SPPS involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

The SPPS Cycle

The incorporation of this compound follows the standard SPPS cycle:

-

Resin Swelling: The solid support (e.g., Wang resin, Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of a secondary amine, typically 20% piperidine in DMF. This exposes a free N-terminal amine.[5]

-

Washing: The resin is thoroughly washed to remove excess piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: The carboxylic acid of this compound is activated using a coupling reagent and then reacted with the free amine on the resin.

-

Washing: The resin is washed to remove unreacted reagents and byproducts.

This cycle is repeated for each amino acid in the desired peptide sequence.

Caption: The solid-phase peptide synthesis (SPPS) cycle.

The coupling of sterically hindered amino acids like this compound can sometimes be challenging. To ensure efficient coupling and prevent side reactions, careful selection of coupling reagents and conditions is crucial.

-

Coupling Reagents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are commonly used. More potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred for hindered couplings.

-

Reaction Time and Temperature: Extended coupling times or double coupling (repeating the coupling step) may be necessary to drive the reaction to completion.

-

Monitoring: The completeness of the coupling reaction should be monitored using a qualitative test such as the Kaiser test (ninhydrin test), which detects free primary amines.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously. The choice of cleavage cocktail depends on the type of resin used and the amino acid composition of the peptide. For peptides synthesized on Wang or Rink amide resins, a common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).[6]

-

Final Fmoc Deprotection: The Fmoc group from the N-terminal amino acid is removed.

-

Resin Washing and Drying: The peptide-resin is thoroughly washed with a solvent like dichloromethane (DCM) and dried under vacuum.

-

Cleavage: The dried resin is treated with the cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v) for 2-4 hours at room temperature.[7]

-

Peptide Precipitation: The resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

-

Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization of Peptides Containing (1R,2S)-Achc

The successful synthesis and purity of peptides incorporating (1R,2S)-Achc must be confirmed by appropriate analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the correct molecular weight of the synthesized peptide.[8]

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the purity of the peptide and for its purification. The retention time of the peptide will be influenced by the presence of the lipophilic Achc residue.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) are powerful tools for confirming the sequence and determining the three-dimensional structure of the peptide in solution. The constrained nature of the Achc residue will give rise to characteristic NOE signals that can be used to define the local conformation.[1]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to study the secondary structure of the peptide in solution and to assess the conformational impact of incorporating the Achc residue.

Conclusion

This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptides. Its incorporation can lead to peptides with enhanced biological properties, making it a key tool for researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and application in SPPS, coupled with robust analytical characterization, is essential for the successful design and creation of novel peptide-based therapeutics.

References

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/pdf/technical-guide-fmoc-protected-amino-acids.pdf]

- Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [URL: https://pubmed.ncbi.nlm.nih.gov/12068412/]

- Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers. [URL: https://pubmed.ncbi.nlm.nih.gov/18072235/]

- Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Synfacts. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1259253]

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10673322/]

- Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. [URL: https://www.researchgate.net/publication/230790891_Structural_Characterization_of_Peptide_Oligomers_Containing_1R2S-2-Aminocyclohexanecarboxylic_Acid_cis-ACHC]

- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/gc/c1gc15552a]

- How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.2c07521]

- Fmoc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/fmoc-amino.htm]

- Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. ResearchGate. [URL: https://www.researchgate.net/publication/374823871_Conformational_Analysis_of_Helical_Peptides_Incorporating_Azepane-Based_b-Amino_Acids_Prepared_by_an_Ultrasound-Assisted_Method]

- Composition and method for the release of protected peptides from a resin. Google Patents. [URL: https://patents.google.

- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [URL: https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-INT-Site/en_US/-/USD/ShowDocument-File?ProductSKU=NOVA&DocumentId=tn-Fmoc-Resin-Cleavage.pdf&DocumentType=TN&Language=EN&Country=US&Origin=PDP]

- Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [URL: https://scholarsarchive.byu.edu/etd/9525/]

- One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8385203/]

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [URL: https://www.chem.uci.edu/~jsnowick/group-resources/Nowick_Lab_SPPS_Protocols.pdf]

- ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0206]

- Conformational studies on peptides of alpha-aminoxy acids with functionalized side-chains. Chem Asian J. [URL: https://pubmed.ncbi.nlm.nih.gov/20340150/]

- The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/cs/b312499c]

- Cleavage from Wang Resin. Aapptec. [URL: https://www.aapptec.

- Identification of Macrocyclic Peptide Families from Combinatorial Libraries Containing Noncanonical Amino Acids Using Cheminformatics and Bioinformatics Inspired Clustering. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.3c00180]

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents. [URL: https://patents.google.

- Schematic overview of Fmoc solid-phase peptide synthesis (SPPS). ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-overview-of-Fmoc-solid-phase-peptide-synthesis-SPPS-The-growing-peptide_fig1_330685382]

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [URL: https://link.springer.com/article/10.1007/s10930-013-9529-6]

- Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-i-3.html]

- Conformational studies of peptides. UA Campus Repository. [URL: https://repository.arizona.edu/handle/10150/288673]

- Fmoc Amino Acids for SPPS. AltaBioscience. [URL: https://www.altabioscience.com/peptide-synthesis/fmoc-amino-acids/]

- 2-Aminocyclohexanecarboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/151272]

- (1R,2S)-2-Aminocyclohexane-1-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2724639]

- (1S,2S)-2-Aminocyclohexanecarboxylic Acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7128323]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (1R,2S)-Fmoc-Achc in Common Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of (1R,2S)-N-(9-fluorenylmethoxycarbonyl)-2-aminocyclohexanecarboxylic acid ((1R,2S)-Fmoc-Achc), a non-proteinogenic amino acid increasingly utilized in peptidomimetic and drug discovery programs. While specific quantitative solubility data for this compound is not extensively available in the public domain, this document synthesizes established principles of Fmoc-amino acid chemistry, extrapolates from data on structurally analogous compounds, and presents a comprehensive framework for researchers to understand and experimentally determine its solubility. A detailed, field-proven experimental protocol for solubility determination is provided to empower scientists in optimizing its use in peptide synthesis and other applications.

Introduction: The Role and Physicochemical Profile of this compound

This compound is a synthetic amino acid derivative that incorporates a constrained cyclohexyl ring into the peptide backbone. This structural feature is of significant interest to medicinal chemists and peptide scientists as it can impart unique conformational properties, enhance metabolic stability, and modulate the biological activity of peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling a mild, base-labile deprotection strategy that is orthogonal to many acid-labile side-chain protecting groups.[1]

The solubility of Fmoc-protected amino acids is a critical parameter for their successful application, particularly in automated SPPS where precipitation can lead to clogged lines, incomplete coupling reactions, and the generation of deletion sequences. The molecular structure of this compound, with its large, hydrophobic Fmoc group and a nonpolar cyclohexyl side chain, dictates its solubility behavior, favoring dissolution in organic solvents over aqueous media.

Key Physicochemical Properties:

-

Appearance: Typically a white to off-white solid.[3]

Principles Governing the Solubility of this compound

The solubility of this compound in a given organic solvent is a function of the interplay between solute-solvent and solute-solute interactions. The "like dissolves like" principle is a fundamental starting point for predicting solubility.

-

The Fmoc Group: The large, aromatic fluorenylmethoxycarbonyl group is highly nonpolar and dominates the solubility profile, conferring good solubility in many organic solvents.[9]

-

The Cyclohexyl Side Chain: The cyclohexane ring is a bulky, nonpolar aliphatic moiety. This further enhances the hydrophobic character of the molecule, suggesting a preference for less polar organic solvents compared to Fmoc-amino acids with polar side chains.

-

The Carboxylic Acid and Carbamate Groups: These polar functionalities provide sites for hydrogen bonding. Solvents capable of acting as hydrogen bond acceptors (e.g., DMF, NMP, DMSO) are expected to be effective at solvating these groups.

Based on these principles, a qualitative assessment of solubility in common organic solvents can be made.

Solubility Profile of this compound in Common Organic Solvents

| Solvent | Abbreviation | Type | Expected Solubility | Rationale & Field Insights |

| N,N-Dimethylformamide | DMF | Polar Aprotic | High | The most common solvent for SPPS; its polarity and hydrogen bond accepting capability effectively solvate the polar groups, while accommodating the large hydrophobic moieties.[9][10] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | High | A common alternative to DMF with similar solvating properties. Some Fmoc-amino acids exhibit greater stability in NMP over extended periods compared to DMF.[1] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | High | A very strong polar aprotic solvent, often used to dissolve particularly difficult-to-solubilize compounds.[14] |

| Dichloromethane | DCM | Chlorinated | Limited to Moderate | Less polar than DMF or NMP, and generally not as effective at dissolving zwitterionic or highly polar characteristics of the free carboxylic acid.[1] |

| Tetrahydrofuran | THF | Polar Aprotic (Ether) | Limited to Moderate | Its solvating power for many Fmoc-amino acids is lower than that of DMF or NMP.[9] |

| Acetonitrile | ACN | Polar Aprotic | Low to Limited | The solubility of Fmoc-amino acids in acetonitrile is often significantly lower than in DMF or alcohols.[12] |

| Alcohols (Methanol, Ethanol) | MeOH, EtOH | Polar Protic | Moderate | The hydroxyl group can interact with the polar parts of the molecule, but the overall solvating power for large Fmoc-amino acids can be moderate.[12] |

| Acetone | - | Polar Aprotic | Moderate | For some Fmoc-amino acids, acetone has shown good solvating power.[12] |

| Water | H₂O | Polar Protic | Insoluble | The large hydrophobic surface area of the Fmoc group and the cyclohexyl ring leads to very poor solubility in water.[5][6][7][8] |

Note: Solubility can be influenced by factors such as temperature, the presence of impurities (especially water in hygroscopic solvents like DMSO), and the crystalline form of the solid material.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data for process optimization, methods development, or formulation, the isothermal shake-flask method is the gold standard for determining equilibrium solubility.[9] This protocol provides a self-validating system for generating reliable and reproducible data.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity)

-

High-purity organic solvent of interest

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker

-

Syringe filters (0.2 or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the solvent to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions that bracket the expected solubility range. These will be used to generate a calibration curve.

-

-

Sample Preparation for Equilibration:

-

Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Accurately add a known volume or weight of the selected solvent to the vial.

-

-

Equilibration:

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker within a temperature-controlled environment set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

-

-

Sample Collection and Preparation for Analysis:

-

Once equilibrium is achieved, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove all undissolved solids.

-

Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

-

Quantitative Analysis (HPLC):

-

Analyze the standard solutions and the prepared sample solutions by HPLC, monitoring at a wavelength where the Fmoc group has strong absorbance (typically around 265 or 301 nm).

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Recommendations

The solubility of this compound is a critical parameter that directly impacts its utility in research and development, particularly in the field of peptide synthesis. While specific quantitative data is sparse, an understanding of its physicochemical properties allows for a rational prediction of its behavior in common organic solvents. It is anticipated to be highly soluble in polar aprotic solvents such as DMF, NMP, and DMSO, which are standard in SPPS. For applications requiring precise concentration control or operating near saturation limits, the detailed shake-flask protocol provided in this guide offers a robust method for empirical solubility determination. By combining theoretical principles with rigorous experimental validation, researchers can confidently and effectively utilize this compound in their synthetic endeavors.

References

- (Reference to a general peptide chemistry textbook or a foundational paper on SPPS, if available from search results - none directly applicable

- BenchChem. "A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH."

- ChemBK. "FMOC-1-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID."

- ResearchGate. "Solubility of Fmoc protected amino acids used in Project C."

- ChemicalBook. "1-(FMOC-AMINO)CYCLOHEXANECARBOXYLIC ACID | 162648-54-6."

- PubChem. "(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid."

- Chem-Impex. "Fmoc-(1S,2S)-2-aminocyclohexane carboxylic acid."

- BenchChem. "A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis."

- CymitQuimica. "CAS 312965-07-4: (1S,2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid."

- ChemicalBook. "(1R,2S)-FMOC-2-AMINOCYCLOHEXANE CARBOXYLIC ACID | 312965-06-3."

- ChemicalBook. "1-(FMOC-AMINO)CYCLOHEXANECARBOXYLIC ACID CAS#: 162648-54-6."

- BenchChem. "A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents."

- Journal of Chemical & Engineering Data via Figshare.

- BenchChem. "Fmoc-Cys(Trt)-OH solubility in organic solvents."

- Reddit.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | C22H23NO4 | CID 1228190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 312965-07-4: (1S,2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbo… [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. 1-(FMOC-AMINO)CYCLOHEXANECARBOXYLIC ACID CAS#: 162648-54-6 [m.chemicalbook.com]

- 7. 1-(FMOC-AMINO)CYCLOHEXANECARBOXYLIC ACID | 162648-54-6 [chemicalbook.com]

- 8. 1-(FMOC-AMINO)CYCLOHEXANECARBOXYLIC ACID CAS#: 162648-54-6 [amp.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Collection - Solubility of Fmocâlâvaline in Fourteen Monosolvents: Characterization, Determination, Analysis, and Model Correlation - Journal of Chemical & Engineering Data - Figshare [figshare.com]

- 13. benchchem.com [benchchem.com]

- 14. reddit.com [reddit.com]

Purity Analysis of (1R,2S)-Fmoc-Achc by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy

An In-Depth Technical Guide

Abstract

(1R,2S)-N-(9-Fluorenylmethoxycarbonyl)-2-aminocyclohexanecarboxylic acid, or (1R,2S)-Fmoc-Achc, is a non-proteinogenic amino acid that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its rigid cyclohexyl backbone imparts unique conformational constraints on peptides, making it a valuable component in the design of peptidomimetics with enhanced stability and biological activity. The chemical and stereochemical purity of Fmoc-Achc is paramount, as even minute impurities can lead to the generation of deletion sequences, diastereomeric peptides, or truncated products, significantly complicating downstream purification and compromising the integrity of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive, field-proven framework for the rigorous purity assessment of this compound using both HPLC and NMR spectroscopy, designed for researchers, quality control analysts, and drug development professionals.

The Imperative of Purity in Peptide Synthesis

In Fmoc-based SPPS, the synthesis proceeds in a stepwise manner, with each amino acid addition representing a separate reaction cycle.[2][3] The final purity of the target peptide is a product of the efficiency of each coupling and deprotection step. The purity of the building blocks, such as this compound, is a foundational element of this process.

Common impurities in Fmoc-protected amino acids and their consequences include:

-

Enantiomeric Impurities (e.g., (1S,2R)-Fmoc-Achc): The presence of the incorrect enantiomer leads to the formation of diastereomeric peptides, which are often difficult to separate from the desired product and can alter biological activity.[4]

-

Process-Related Impurities: These can include unreacted starting materials, by-products from the Fmoc protection step (such as dipeptides), or β-alanyl species arising from the rearrangement of the Fmoc-introducing reagent.[4] These impurities can cause insertions or modifications in the peptide sequence.[1]

-

Residual Solvents and Reagents: Solvents like ethyl acetate can hydrolyze over time to form acetic acid, which can act as a chain terminator during SPPS, leading to truncated peptide sequences.

Therefore, a multi-faceted analytical approach is not merely a quality control checkpoint but a critical risk mitigation strategy in peptide drug development.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the cornerstone for quantifying the purity of Fmoc-amino acids. A comprehensive analysis requires two distinct methods: a reversed-phase (RP-HPLC) method to assess chemical purity and a chiral HPLC method to determine enantiomeric excess.

Logical Workflow for HPLC Purity Assessment

The following diagram illustrates the logical flow for a complete HPLC-based purity analysis of this compound.

Caption: HPLC workflow for comprehensive purity analysis.

Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

The principle of RP-HPLC is the separation of analytes based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Rationale for Method Parameters:

-

Stationary Phase: A C18 column is the workhorse for small molecules like Fmoc-amino acids, providing excellent resolving power for process-related impurities.

-

Mobile Phase: A gradient of water and acetonitrile (ACN) is employed. The gradient starts with a higher water concentration to retain the polar impurities and the main analyte, then gradually increases the ACN concentration to elute more hydrophobic impurities.

-

Additive (TFA): Trifluoroacetic acid (TFA) is added at a low concentration (0.1%) to both mobile phase components. It acts as an ion-pairing agent, protonating the carboxylic acid of Fmoc-Achc and any basic impurities, which sharpens peaks and ensures reproducible retention times.

-

Detection: The fluorenyl group of the Fmoc moiety has a strong UV absorbance. Detection at 265 nm provides high sensitivity for the parent compound and any Fmoc-containing impurities.

Experimental Protocol: RP-HPLC

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) ACN containing 0.1% (v/v) TFA.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 265 nm.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1.0 mg/mL.

-

-

HPLC Analysis:

-

Equilibrate the column with the starting gradient conditions for at least 15 minutes.

-

Inject 10 µL of the sample.

-

Run the gradient program outlined in Table 1.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the chemical purity by dividing the peak area of the this compound by the total area of all peaks and multiplying by 100.

-

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

| Table 1: Example Gradient Program for RP-HPLC Analysis. |

Enantiomeric Purity by Chiral HPLC

Chiral HPLC is essential to quantify the undesired (1S,2R) enantiomer. This technique uses a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[5]

Rationale for Method Parameters:

-

Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating the enantiomers of Fmoc-amino acid derivatives.[6][7][8] A column like Chiralcel® OD-H or a similar cellulose tris(3,5-dimethylphenylcarbamate) phase is a robust starting point.

-

Mobile Phase: Chiral separations are often achieved under normal-phase conditions (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol/acetonitrile).[6] The exact mobile phase must be optimized to achieve baseline separation. The use of additives like TFA or diethylamine (DEA) can significantly influence selectivity.

Experimental Protocol: Chiral HPLC

-

System Preparation:

-

Column: Chiralcel® OD-H, 4.6 x 250 mm, 5 µm, or equivalent.

-

Mobile Phase: n-Hexane:Isopropanol (IPA) with 0.1% TFA (e.g., 90:10 v/v). Note: This ratio must be optimized.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 265 nm.

-

-

Sample Preparation:

-

Prepare a racemic standard of Fmoc-Achc (~0.5 mg/mL) to confirm the identity and elution order of the two enantiomers.

-

Prepare the this compound sample at the same concentration.

-

-

HPLC Analysis:

-

Equilibrate the column for at least 30 minutes.

-

Inject the racemic standard to determine the retention times for the (1R,2S) and (1S,2R) enantiomers.

-

Inject the sample.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (1R,2S) and (1S,2R) enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

-

Structural Confirmation and Purity by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound and identifying impurities that may be invisible to HPLC or co-elute with the main peak. It provides atom-level information about the molecular framework.[9][10]

NMR Analysis Logic

The core logic of using NMR for purity analysis involves confirming the presence of all expected signals for the target molecule and searching for unexpected signals that indicate impurities.

Caption: Logical workflow for NMR-based analysis.

¹H and ¹³C NMR Analysis

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a good first choice if the compound is soluble. If not, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative and will reveal exchangeable protons (e.g., -NH and -COOH).

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal standard to set the chemical shift reference to 0.00 ppm.

-

¹H NMR: This is the primary NMR experiment. It quickly confirms the presence of the Fmoc group (aromatic region) and the cyclohexyl ring (aliphatic region). The integration of the signals should correspond to the number of protons in the structure. It is also highly sensitive for detecting residual protonated solvents (e.g., ethyl acetate, hexane).

-

¹³C NMR: This experiment confirms the carbon backbone of the molecule. While less sensitive than ¹H NMR, it is crucial for full structural elucidation, as each unique carbon atom gives a distinct signal. The presence of the carbonyl carbon (~175-180 ppm) is a key diagnostic peak.[9]

Experimental Protocol: NMR

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

-

Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Data Acquisition:

-

Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

-

Acquire a standard proton-decoupled ¹³C NMR spectrum (e.g., 1024-2048 scans).

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Assign the peaks based on their chemical shift, multiplicity, and integration (for ¹H) as detailed in Table 2.

-

Compare the spectrum to a reference standard if available.

-

Scrutinize the baseline for small peaks that may indicate impurities. Compare their chemical shifts to known values for common solvents and reagents.

-

| Group | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Key Features |

| Fmoc Aromatic | 7.2 - 7.8 | 120 - 144 | Multiple signals in the aromatic region, characteristic pattern for fluorenyl. |

| Fmoc CH, CH₂ | 4.2 - 4.5 | 47 (CH), 67 (CH₂) | A triplet (CH) and a doublet (CH₂) for the fluorenylmethyloxy group. |

| Amine NH | 5.0 - 6.0 (broad) | N/A | Often a broad doublet, exchangeable with D₂O. Visible in DMSO-d₆. |

| Cyclohexyl CH-N | ~3.5 - 4.0 | ~50 - 55 | Methine proton adjacent to the nitrogen. |

| Cyclohexyl CH-COOH | ~2.5 - 3.0 | ~40 - 45 | Methine proton adjacent to the carboxyl group. |

| Cyclohexyl CH₂ | 1.2 - 2.2 | 24 - 35 | Multiple overlapping signals for the remaining cyclohexyl methylene protons. |

| Carboxyl COOH | 10 - 12 (very broad) | ~175 - 180 | Highly deshielded proton, often not observed unless in DMSO-d₆. |

| Table 2: Expected NMR Chemical Shift Ranges for this compound. Note: Exact values are dependent on solvent and concentration. |

Conclusion: A Triad of Analytical Trust

The purity of this compound is not a single value but a composite profile established through orthogonal analytical techniques. This guide outlines a robust, three-pronged approach:

-

RP-HPLC for the accurate quantification of chemical purity and process-related impurities.

-

Chiral HPLC for the precise determination of enantiomeric excess, a critical quality attribute.

-

NMR Spectroscopy (¹H and ¹³C) for unambiguous structural confirmation and the detection of impurities that may be chromatographically silent.

By integrating these methods, researchers and drug developers can establish a high-confidence purity profile for this compound, ensuring the integrity of their peptide synthesis campaigns and the quality of the final product. All methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose in a regulated environment.[11][12][13]

References

-

Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

-

acr92651. (n.d.). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis.

-

Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.

-

Sáenz-Méndez, P., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH National Library of Medicine.

-

Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.

-

Klein, B. A. (2018). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Windsor.

-

Burgess, K. (n.d.). Introduction To The FMOC Approach: solid phase peptide syntheses.

-

Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids.

-

The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.

-

ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

-

peptide-nmr.com. (n.d.). Peptide NMR.

-

ResearchGate. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.

-

European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.

-

BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

-

PubMed Central. (n.d.). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels.

-

PubMed Central. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers.

-

ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy.

-

Pharmaguideline. (2024). Steps for HPLC Method Validation.

-

PubMed. (n.d.). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study.

-

Phenomenex. (n.d.). Chiral HPLC Separations.

-

Universita di Parma (Unipr). (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4.

-

Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

-

ResearchGate. (2024). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis.

-

NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.

-

MDPI. (2024). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis.

-

LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.

-

PubMed Central. (n.d.). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags.

-

PubMed Central. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

-

ResearchGate. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.

-

INIS-IAEA. (n.d.). Development and validation of an HPLC method for radiochemical purity evaluation of [18F]Fludeoxyglucose.

Sources

- 1. ajpamc.com [ajpamc.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 10. chem.uzh.ch [chem.uzh.ch]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

An In-depth Technical Guide to Cyclic β-Amino Acids in Peptide Design

Abstract

The strategic incorporation of conformationally constrained residues into peptides is a cornerstone of modern medicinal chemistry and drug design. Among these, cyclic β-amino acids have emerged as exceptionally powerful tools for sculpting peptide architecture, enhancing proteolytic stability, and fine-tuning biological activity.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of cyclic β-amino acids in peptide design. We will delve into the synthetic methodologies for accessing these unique building blocks, explore their profound impact on peptide secondary structure, and showcase their successful application in the development of novel therapeutics, including antimicrobial agents, enzyme inhibitors, and G protein-coupled receptor (GPCR) ligands. This guide is intended to serve as both a foundational introduction and a practical reference for the rational design and implementation of cyclic β-amino acid-containing peptides.

Introduction: The Rationale for Conformational Constraint with Cyclic β-Amino Acids

Peptides are exquisite signaling molecules, mediating a vast array of physiological processes with high specificity and potency. However, their therapeutic potential is often hampered by inherent limitations, namely their conformational flexibility and susceptibility to enzymatic degradation.[1][3] Conformational flexibility, while crucial for binding to some biological targets, can also lead to off-target effects and reduced affinity as the peptide must adopt a specific "bioactive" conformation from a vast ensemble of possibilities. Proteolytic instability, mediated by proteases that readily recognize and cleave the peptide bonds of natural L-α-amino acids, results in short in vivo half-lives.

To overcome these hurdles, medicinal chemists employ a variety of strategies to create "peptidomimetics," molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[4][5] The incorporation of non-canonical amino acids is a central theme in peptidomimetic design.[3] Cyclic β-amino acids are a particularly compelling class of non-canonical amino acids that introduce significant conformational constraints.[6][7] Unlike their α-amino acid counterparts, the amino group in β-amino acids is attached to the β-carbon, two atoms away from the carboxylate group.[8] When the Cα-Cβ bond is part of a ring structure, the resulting cyclic β-amino acid imposes rigid constraints on the peptide backbone's dihedral angles (φ and ψ), thereby pre-organizing the peptide into a well-defined secondary structure.[6][9]

The benefits of incorporating cyclic β-amino acids are multifaceted:

-

Enhanced Proteolytic Stability: The unnatural β-amino acid backbone is a poor substrate for most proteases, leading to a significant increase in the peptide's resistance to degradation.[1][2]

-

Increased Receptor Affinity and Selectivity: By locking the peptide into a conformation that closely resembles the bioactive state, the entropic penalty of binding is reduced, often leading to higher affinity.[7] Furthermore, the rigid structure can enhance selectivity for a specific receptor subtype.

-

Improved Pharmacokinetic Properties: Increased stability and potentially altered physicochemical properties can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Induction of Novel Secondary Structures: β-peptides, including those with cyclic residues, can fold into unique and stable secondary structures such as helices (e.g., 12-helix, 14-helix), turns, and sheets, expanding the structural diversity available for drug design.[2][8][10]

This guide will explore the practical aspects of utilizing these powerful building blocks to their full potential.

Synthesis of Cyclic β-Amino Acids

The enantioselective synthesis of cyclic β-amino acids is a critical first step in their application. A variety of synthetic strategies have been developed to access these chiral building blocks with high purity.[11]

Key Synthetic Approaches

Several robust methods have been established for the synthesis of cyclic β-amino acids, often involving cycloaddition reactions, rearrangements, or desymmetrization of meso-compounds.

-

1,3-Dipolar Cycloaddition: This method can be highly effective for constructing five-membered rings. For instance, a chelation-controlled 1,3-dipolar cycloaddition reaction using a chiral auxiliary can produce isoxazolidines with high diastereomeric excess, which can then be transformed into the desired cyclic β-amino acid derivatives.[12]

-

Lossen Rearrangement: A cascade reaction involving an enantioselective desymmetrization and a Lossen rearrangement of N-sulfoxy meso-succinimides, catalyzed by bifunctional thiourea-based organocatalysts, can yield cyclic β-amino acid derivatives with good yields and high enantioselectivity.[13]

-

From Natural Products: Chiral pool synthesis starting from readily available natural products like (-)-shikimic acid can be a powerful strategy for producing highly functionalized cyclohexane β-amino acids.[2][14]

The choice of synthetic route depends on the desired ring size, stereochemistry, and substitution pattern of the target cyclic β-amino acid.

General Considerations for Synthesis

Regardless of the specific route, several key considerations apply:

-

Stereocontrol: Achieving high enantiomeric and diastereomeric purity is paramount, as the stereochemistry of the cyclic β-amino acid will dictate the conformation of the final peptide.

-

Protecting Group Strategy: Orthogonal protecting groups are necessary to allow for the selective deprotection of the amino and carboxyl groups during solid-phase peptide synthesis.

-

Scalability: The chosen synthetic route should be amenable to producing the required quantities of the amino acid for peptide synthesis campaigns.

Conformational Analysis of Peptides Containing Cyclic β-Amino Acids

The defining feature of cyclic β-amino acids is their ability to induce well-defined and predictable secondary structures in peptides.[9][10] This structural control is a direct result of the constrained torsional angles imposed by the cyclic moiety. Homooligomers of trans-2-aminocyclopentanecarboxylic acid (ACPC) are known to form a 12-helix, while homooligomers of trans-2-aminocyclohexanecarboxylic acid (ACHC) robustly fold into a 14-helix.[2]

Characterization of Secondary Structure

A combination of spectroscopic and computational techniques is employed to elucidate the secondary structures of peptides containing cyclic β-amino acids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR is a powerful tool for determining peptide structure in solution. Key parameters include Nuclear Overhauser Effect (NOE) distances, which provide information about through-space proton-proton proximities, and chemical shift analysis, which can be indicative of specific secondary structures.[15][16]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method for assessing the overall secondary structure content of a peptide in solution. The shape and magnitude of the CD spectrum can distinguish between helical, sheet, and random coil conformations.[8]

-

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state.[17][18][19][20]

-

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational space available to a peptide and to predict its most stable structures, providing insights that complement experimental data.[10]

Data Presentation: Conformational Preferences of Common Cyclic β-Amino Acids

| Cyclic β-Amino Acid | Ring Size | Common Abbreviation | Induced Secondary Structure (in Homooligomers) |

| trans-2-Aminocyclopentanecarboxylic Acid | 5-membered | ACPC | 12-Helix |

| trans-2-Aminocyclohexanecarboxylic Acid | 6-membered | ACHC | 14-Helix |

| trans-4-Aminopyrrolidine-3-carboxylic Acid | 5-membered | APC | Can induce turns and helices |

| Bicyclic β-Amino Acids | Varies | Varies | Highly constrained, often used to mimic turns |

Applications in Peptide Design and Drug Discovery

The unique properties of cyclic β-amino acids have led to their successful application in a wide range of therapeutic areas.[1]

Antimicrobial Peptides (AMPs)

Antimicrobial resistance is a growing global health crisis, and novel antibiotics are urgently needed.[21] AMPs are a promising class of therapeutics that often act by disrupting bacterial cell membranes.[22] The incorporation of cyclic β-amino acids can enhance the antimicrobial activity and stability of these peptides. For example, cyclic pseudopeptides composed of α-amino and aza-β³-amino acids have been designed to be cationic and amphiphilic, key features for antimicrobial activity, while also benefiting from the enhanced in vivo half-life conferred by the β-amino acid backbone.[23] The rigid conformation helps to present the hydrophobic and cationic residues in an optimal spatial arrangement for membrane interaction.[1]

Enzyme Inhibitors

The design of potent and selective enzyme inhibitors is a central goal of drug discovery. Peptides that mimic the substrate or transition state of an enzyme can be effective inhibitors. By using cyclic β-amino acids to lock a peptide into a specific conformation, it is possible to design inhibitors that bind with high affinity to the enzyme's active site. For instance, bicyclic γ-amino acids have been investigated as inhibitors of γ-aminobutyrate aminotransferase (GABA-AT), a target for treating neurological disorders.[24][25] Similarly, novel bicyclic carboxy amides have been developed as inhibitors of branched-chain α-keto acid dehydrogenase kinase (BDK), a target for cardiometabolic diseases.[26]

G Protein-Coupled Receptor (GPCR) Ligands